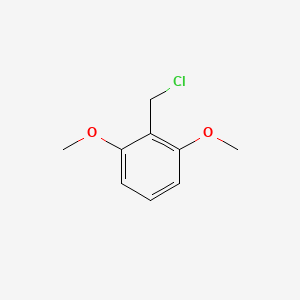

2-(chloromethyl)-1,3-dimethoxyBenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(chloromethyl)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORNMIRYYMSPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507528 | |

| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71819-90-4 | |

| Record name | 2-(Chloromethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 1,3 Dimethoxybenzene

Direct Halomethylation Protocols

Direct halomethylation, specifically chloromethylation, represents the most straightforward approach to installing a chloromethyl group onto the 1,3-dimethoxybenzene (B93181) scaffold. This method involves an electrophilic aromatic substitution where the aromatic ring attacks a chloromethylating agent.

The chloromethylation of 1,3-dimethoxybenzene is a classic example of an electrophilic aromatic substitution. The two methoxy (B1213986) groups are strong activating groups and are ortho, para-directors. masterorganicchemistry.com This electronic guidance overwhelmingly directs the incoming electrophile to the positions ortho and para to the methoxy groups. In the case of 1,3-dimethoxybenzene, the C-4 position is para to one methoxy group and ortho to the other, and the C-2 position is ortho to both. The C-2 position is particularly activated, making it the primary site of substitution to yield 2-(chloromethyl)-1,3-dimethoxybenzene.

However, the high reactivity of the substrate can also lead to side reactions. Common byproducts include the formation of diarylmethanes, where the initially formed benzyl (B1604629) chloride reacts with another molecule of 1,3-dimethoxybenzene. wikipedia.orgunive.it Polysubstitution, where more than one chloromethyl group is added to the ring, can also occur under harsh conditions. mdma.ch Careful control of reaction conditions is therefore essential to maximize the yield of the desired monosubstituted product. mdma.ch

The most common and historically significant method for chloromethylation is the Blanc reaction (or Blanc-Quelet reaction), which utilizes formaldehyde (B43269) and hydrogen chloride. wikipedia.orggoogle.com The reaction is typically performed by treating the aromatic substrate with a source of formaldehyde, such as an aqueous solution (formalin) or a polymer form like paraformaldehyde or 1,3,5-trioxane, in the presence of concentrated or gaseous hydrogen chloride. google.comgoogle.com

To generate the active electrophilic species, the reaction is often conducted in a solvent saturated with hydrogen chloride gas, which protonates the formaldehyde and forms a highly reactive hydroxymethyl cation or a related species. mdma.chgoogle.com The continuous passage of hydrogen chloride gas through the reaction mixture can help stabilize the chloromethylating agent and drive the reaction to completion. google.com The reaction temperature is typically kept moderate, often between 15 and 25°C, to control the rate of reaction and minimize the formation of byproducts. google.com

Table 1: Typical Reagents in Formaldehyde/HCl Chloromethylation Systems

| Component | Examples | Role in Reaction |

| Aromatic Substrate | 1,3-Dimethoxybenzene | Nucleophile |

| Formaldehyde Source | Paraformaldehyde, Formalin (37% aq.), 1,3,5-Trioxane | Provides the -CH₂- group |

| Halide Source | Hydrogen Chloride (gas), Concentrated Hydrochloric Acid | Protonates formaldehyde, provides chloride ion |

| Solvent | Benzene (B151609), Toluene, Acetic Acid | Reaction medium |

To enhance the rate and efficiency of chloromethylation, particularly for less activated aromatic rings, a Lewis acid catalyst is often employed. wikipedia.orgdur.ac.uk While highly activated substrates like 1,3-dimethoxybenzene can sometimes undergo chloromethylation without a catalyst, the addition of a catalyst can make the reaction conditions milder and improve yields. dur.ac.uk

The most common catalyst for the Blanc reaction is zinc chloride (ZnCl₂). wikipedia.orgdur.ac.uk The Lewis acid coordinates to the oxygen atom of formaldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to attack by the electron-rich aromatic ring. wikipedia.org Other Lewis acids, such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄), have also been utilized. dur.ac.uknih.gov The mechanism involves the formation of a complex between the Lewis acid and formaldehyde, which then acts as the potent electrophile in the substitution reaction.

Table 2: Common Lewis Acid Catalysts in Chloromethylation

| Catalyst | Chemical Formula | Function |

| Zinc Chloride | ZnCl₂ | Most common catalyst for Blanc reaction |

| Aluminum Chloride | AlCl₃ | Strong Lewis acid, also used |

| Tin(IV) Chloride | SnCl₄ | Effective catalyst, used in some systems |

| Titanium(IV) Chloride | TiCl₄ | Used for optimizing reactions with certain substrates |

Multi-Step Synthetic Routes

Multi-step syntheses provide an alternative to direct chloromethylation, often offering better control over regioselectivity and avoiding some of the side products associated with direct electrophilic substitution.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The methoxy group is an effective directing metalation group (DMG). In this approach, 1,3-dimethoxybenzene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi). The lithium atom is directed to the C-2 position by coordination with the two adjacent methoxy groups, leading to the selective deprotonation at this site and the formation of a [2,6-dimethoxyphenyl]lithium intermediate. wikipedia.orggoogle.com

This aryllithium species is a potent nucleophile. While direct reaction with a "CH₂Cl⁺" source is not typical, this intermediate can be used in a two-step sequence to generate the target molecule. First, the aryllithium is reacted with formaldehyde (HCHO) to yield the corresponding benzylic alcohol, (2,6-dimethoxyphenyl)methanol. This alcohol can then be converted to the desired chloride as described in the following section. This DoM-based route provides an unambiguous synthesis of the 2-substituted product.

A common multi-step approach involves the synthesis of the corresponding benzylic alcohol, (2,6-dimethoxyphenyl)methanol, as a precursor, followed by its conversion to the chloride. This transformation of a primary benzylic alcohol to a benzyl chloride is a standard and high-yielding reaction in organic synthesis.

Several reagents can effectively achieve this conversion. Thionyl chloride (SOCl₂) is a widely used reagent that reacts with the alcohol to form the chloromethyl derivative, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which simplifies purification. researchgate.net Other methods include treatment with concentrated hydrochloric acid, often in the presence of a Lewis acid, or using other chlorinating agents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅).

Table 3: Reagents for Converting Benzylic Alcohols to Chlorides

| Reagent | Chemical Formula | Byproducts |

| Thionyl Chloride | SOCl₂ | SO₂, HCl |

| Concentrated Hydrochloric Acid | HCl | H₂O |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ |

Grignard Reagent Based Approaches for Chloromethyl Group Introduction

While direct chloromethylation via electrophilic aromatic substitution is more common for activated rings like 1,3-dimethoxybenzene, an indirect approach utilizing Grignard reagents offers an alternative synthetic route. This method typically involves the formation of an organomagnesium halide (Grignard reagent) from a suitably substituted precursor, which then reacts with an electrophile to introduce the required carbon framework. This is followed by a subsequent conversion to the final chloromethyl product.

A plausible Grignard-based strategy for this compound involves a two-step sequence:

Formation of 2,6-dimethoxybenzyl alcohol: This key intermediate can be synthesized by reacting a Grignard reagent with formaldehyde. The Grignard reagent, 2,6-dimethoxyphenylmagnesium bromide, can be prepared from 2-bromo-1,3-dimethoxybenzene (B94514) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent reaction of this Grignard reagent with formaldehyde (a one-carbon electrophile) yields 2,6-dimethoxybenzyl alcohol upon acidic workup. sigmaaldrich.comquora.com

Conversion of the alcohol to the chloride: The resulting 2,6-dimethoxybenzyl alcohol can then be converted to this compound. This transformation can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

This multi-step approach, while indirect, allows for the regioselective construction of the target molecule, leveraging the well-established reactivity of Grignard reagents with carbonyl compounds. sigmaaldrich.com

Optimization of Reaction Parameters for Controlled Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of various reaction parameters. Optimization of these parameters is crucial for maximizing the yield of the desired product while minimizing the formation of unwanted byproducts.

Solvent Selection and Its Influence on Regioselectivity and Yield

For the chloromethylation of activated aromatic compounds, acetic acid is often a solvent of choice. unive.it Its polar nature can help to dissolve the reagents and stabilize the charged intermediates formed during the electrophilic aromatic substitution mechanism. In some cases, the use of a co-solvent or a phase-transfer catalyst can enhance the yield and regioselectivity. unive.it For instance, in the chloromethylation of other alkylbenzenes, the addition of quaternary ammonium (B1175870) salts as phase-transfer catalysts has been shown to improve both yield and the para/ortho selectivity ratio. unive.it

The following table summarizes the effect of different solvent systems on similar chloromethylation reactions:

| Solvent System | Reactant | Catalyst | Key Observation |

| Acetic Acid | Toluene | Zinc Chloride | Standard solvent for Blanc chloromethylation. |

| Dichloromethane | Benzene | Tin Tetrachloride | Used in kinetic studies of chloromethylation. nih.gov |

| Nitromethane | Toluene | Aluminum Chloride | Studied for its effect on reaction kinetics. nih.gov |

| Water/H₂SO₄ with Phase-Transfer Catalyst | Cumene | None (in situ generation of electrophile) | Improved yield and high para/ortho selectivity. unive.it |

This table is generated based on findings from related research and illustrates general principles applicable to the synthesis of this compound.

Temperature and Reaction Time Profiles in Mechanistic Control

Temperature and reaction time are critical parameters that must be carefully controlled to achieve a successful and selective synthesis of this compound. These factors directly influence the reaction rate and can affect the product distribution by promoting or suppressing side reactions.

In electrophilic chloromethylation reactions, elevated temperatures can lead to the formation of diarylmethane byproducts. This occurs when the initially formed chloromethylated product undergoes a subsequent Friedel-Crafts alkylation with another molecule of the starting aromatic compound. To minimize this side reaction, the reaction is typically carried out at moderate temperatures.

The reaction time must be sufficient to allow for the complete conversion of the starting material but not so long as to promote the formation of byproducts. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

The table below outlines the typical temperature and reaction time considerations for related chloromethylation reactions:

| Reactant | Catalyst | Temperature (°C) | Reaction Time | Primary Outcome |

| Cumene | Phase-Transfer Catalyst | 80 | 165 min | High yield of chloromethylated product. unive.it |

| Benzene | Aluminum Chloride | Not specified | Varied for kinetic studies | Formation of benzyl chloride. nih.gov |

| Toluene | Zinc Chloride | Not specified | Varied for kinetic studies | Formation of xylyl chlorides. nih.gov |

This table is based on data from similar reactions and provides a general guideline for the optimization of the synthesis of this compound.

By carefully selecting the solvent and controlling the temperature and reaction time, the synthesis of this compound can be optimized to favor the formation of the desired product with high yield and regioselectivity.

Mechanistic Investigations of Reactions Involving 2 Chloromethyl 1,3 Dimethoxybenzene

Nucleophilic Substitution Pathways at the Benzylic Carbon

The benzylic carbon of 2-(chloromethyl)-1,3-dimethoxybenzene is a primary site for nucleophilic substitution reactions. The pathway of these reactions, whether proceeding through a unimolecular (SN1) or bimolecular (SN2) mechanism, is dictated by a combination of factors including the nucleophile's strength, solvent polarity, and the electronic and steric properties of the substrate itself. libretexts.org

Elucidation of SN1 and SN2 Reaction Mechanisms

Benzylic halides are capable of reacting through both SN1 and SN2 pathways. msu.edu The SN1 mechanism involves a two-step process initiated by the departure of the leaving group (chloride ion) to form a carbocation intermediate. This intermediate is then attacked by a nucleophile. masterorganicchemistry.com Conversely, the SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com

For this compound, the SN1 pathway is significantly favored. The rate-determining step in an SN1 reaction is the formation of the carbocation. youtube.com The benzylic carbocation derived from this compound is highly stabilized by resonance, not only with the benzene (B151609) ring but also through the potent electron-donating effects of the two methoxy (B1213986) groups. This stabilization lowers the activation energy for carbocation formation, accelerating the SN1 reaction rate. libretexts.orglibretexts.org Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, further promote the SN1 mechanism. libretexts.orglibretexts.org

While the primary nature of the benzylic carbon might suggest a plausible SN2 reaction, which is favored for less sterically hindered substrates, the electronic factors strongly predispose the molecule towards the SN1 pathway. youtube.com An SN2 reaction would require a strong nucleophile and a polar aprotic solvent. libretexts.org

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Substrate Structure | Tertiary, Benzylic (stable carbocation) | Methyl, Primary (less steric hindrance) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, OH⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |

| Stereochemistry | Racemization | Inversion of configuration |

Steric and Electronic Effects of Substituents on Benzylic Reactivity

The reactivity of this compound is profoundly influenced by the electronic and steric properties of its methoxy substituents.

Electronic Effects : The two methoxy (-OCH₃) groups are powerful electron-donating groups due to resonance. stackexchange.com The lone pairs on the oxygen atoms can delocalize into the aromatic ring, increasing its electron density. stackexchange.com This effect is particularly crucial in stabilizing the benzylic carbocation formed during an SN1 reaction. The positive charge of the carbocation can be delocalized not only across the benzene ring but also onto the oxygen atoms of the methoxy groups, creating highly stable resonance structures. This enhanced stability significantly accelerates the rate of SN1 substitution. While the oxygen in a methoxy group is electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is dominant, especially for substituents in the ortho and para positions. stackexchange.com

Steric Effects : Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction. In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (backside attack). youtube.com The methoxy group at the C2 position (ortho to the chloromethyl group) introduces some steric bulk near the reaction center. This bulk can hinder the approach of a nucleophile, thereby increasing the activation energy and slowing the rate of a potential SN2 reaction. libretexts.org

Electrophilic Aromatic Substitution Dynamics

While the chloromethyl group is the site of nucleophilic attack, this compound can itself act as an electrophile in Friedel-Crafts alkylation reactions, a classic example of electrophilic aromatic substitution (EAS). wikipedia.org

Friedel-Crafts Alkylation Mechanisms and Their Application

In a Friedel-Crafts alkylation, this compound serves as the alkylating agent. libretexts.orgmasterorganicchemistry.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). edubirdie.com The mechanism proceeds in several steps:

Formation of the Electrophile : The Lewis acid catalyst interacts with the chlorine atom of the chloromethyl group, making it a better leaving group. This facilitates the formation of a highly stabilized 2,6-dimethoxybenzyl carbocation. edubirdie.comlibretexts.org This carbocation is the potent electrophile required for the reaction.

Nucleophilic Attack : The electron-rich π system of another aromatic molecule (the substrate) acts as a nucleophile, attacking the carbocation. msu.edu This forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org

Deprotonation : A base, typically AlCl₄⁻, removes a proton from the carbon that formed the new bond, restoring the aromaticity of the substrate ring and regenerating the Lewis acid catalyst. wikipedia.orgmsu.edu

This reaction is a valuable synthetic tool for attaching the 2,6-dimethoxybenzyl moiety to other aromatic systems.

Competitive Aromatic Substitution Reactions

The substituents on both the alkylating agent and the aromatic substrate influence the outcome of electrophilic aromatic substitution. The two methoxy groups on this compound are strongly activating, ortho-, para-directing groups. wikipedia.org If this molecule were to undergo further EAS (rather than acting as the agent), an incoming electrophile would be directed to the positions ortho and para relative to the methoxy groups. The C4 and C6 positions are particularly activated.

A key issue in Friedel-Crafts alkylation is polyalkylation. libretexts.org The product of the initial alkylation, now bearing an electron-donating alkyl group, is often more reactive than the starting material, leading to subsequent alkylations. libretexts.org Furthermore, the regioselectivity of the reaction on the substrate is determined by its own substituents. For example, if the substrate is toluene, the incoming 2,6-dimethoxybenzyl group will be directed primarily to the ortho and para positions relative to the methyl group. Steric hindrance can often favor the para product over the ortho product, especially with a bulky electrophile like the 2,6-dimethoxybenzyl cation. wikipedia.org

Oxidative and Reductive Transformations of the Chloromethyl Moiety

The chloromethyl group can undergo various oxidation and reduction reactions, providing pathways to other functional groups.

Oxidation : The benzylic carbon of the chloromethyl group is susceptible to oxidation. libretexts.org Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, can oxidize the side chain to a carboxylic acid, yielding 2,6-dimethoxybenzoic acid. The rest of the alkyl chain is cleaved in this process, so the product is always a benzoic acid derivative regardless of the initial side chain length. libretexts.org Milder oxidation conditions would be required to stop the oxidation at the aldehyde stage (2,6-dimethoxybenzaldehyde).

Reduction : The chloromethyl group can be reduced to a methyl group, effectively replacing the chlorine atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) or with hydride reagents. This reaction would convert this compound into 1,3-dimethoxy-2-methylbenzene.

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Potassium permanganate |

| Potassium dichromate |

| 2,6-dimethoxybenzoic acid |

| 2,6-dimethoxybenzaldehyde |

| 1,3-dimethoxy-2-methylbenzene |

| Toluene |

Further Chemical Transformations of the Aromatic Ring

The presence of two methoxy groups at positions 1 and 3 strongly activates the aromatic ring of this compound towards electrophilic attack. The directing effects of these groups, along with the chloromethyl substituent, play a crucial role in determining the regioselectivity of these reactions.

Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction provides a mild and efficient method for the formylation of electron-rich aromatic compounds organic-chemistry.org. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the electrophile organic-chemistry.org. In the case of this compound, the strong activating effect of the two methoxy groups facilitates the introduction of a formyl group onto the aromatic ring.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, is attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde thieme-connect.de. Due to the ortho- and para-directing nature of the methoxy groups, the formylation of this compound is expected to occur at the position para to the chloromethyl group (C4), which is also ortho to both methoxy groups. A study on the Vilsmeier-Haack formylation of a similarly substituted 1,3-dimethoxybenzene (B93181) derivative reported the successful introduction of a formyl group, highlighting the feasibility of this transformation thieme-connect.de.

Friedel-Crafts Acylation:

Friedel-Crafts acylation is a fundamental method for the introduction of acyl groups onto aromatic rings, typically employing an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) organic-chemistry.org. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring .

For this compound, the two methoxy groups strongly activate the ring towards acylation. The regiochemical outcome is governed by the directing effects of the substituents. The methoxy groups direct the incoming acyl group to the ortho and para positions. Consequently, acylation is anticipated to occur predominantly at the C4 position. It is important to note that Friedel-Crafts reactions can be sensitive to the presence of certain functional groups, and the chloromethyl group might participate in side reactions under the strongly acidic conditions.

Table 1: Regioselectivity in Friedel-Crafts Acylation of Substituted Benzenes

| Starting Material | Acylating Agent | Catalyst | Major Product(s) | Reference |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O | 4-Methoxyacetophenone | nih.gov |

| 1,4-Dimethoxybenzene (B90301) | t-Butyl alcohol/H₂SO₄ | H₂SO₄ | 1,4-Dialkyl-2,5-dimethoxybenzene | miracosta.edu |

Nitration:

Nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid quora.com. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent quora.com. The two methoxy groups in this compound strongly activate the ring towards nitration.

The directing effects of the substituents are crucial in determining the position of nitration. Both methoxy groups are ortho, para-directing. The position between the two methoxy groups (C2) is sterically hindered. Therefore, nitration is expected to occur primarily at the C4 position, which is para to one methoxy group and ortho to the other. Studies on the nitration of toluene have shown that the methyl group directs nitration to the ortho and para positions cerritos.eduoc-praktikum.de. Similarly, investigations into the nitration of dialkoxybenzenes have provided insights into the regioselectivity of such reactions cerritos.edu.

Table 2: Product Distribution in the Nitration of Toluene

| Product | Percentage |

| 2-Nitrotoluene | ~60% |

| 3-Nitrotoluene | ~4% |

| 4-Nitrotoluene | ~36% |

Halogenation:

The halogenation of this compound can be achieved using various halogenating agents. For bromination, N-bromosuccinimide (NBS) is a commonly used reagent, often in the presence of a radical initiator or light for benzylic halogenation, or a Lewis acid for aromatic halogenation researchgate.netresearchgate.net.

Given the activated nature of the aromatic ring, electrophilic aromatic bromination is expected to be facile. The two methoxy groups will direct the incoming bromine atom to the positions ortho and para to them. Therefore, bromination is likely to occur at the C4 position. It is important to control the reaction conditions to favor aromatic substitution over potential side reactions involving the chloromethyl group.

Directed Ortho-Metalation:

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings baranlab.orgwikipedia.org. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents baranlab.orgwikipedia.org.

The methoxy group is a well-established directing group for ortho-metalation wikipedia.org. In this compound, the two methoxy groups can direct the lithiation to the adjacent positions. The C2 position is situated between the two methoxy groups and would be a likely site for deprotonation. Subsequent reaction of the resulting aryllithium species with an electrophile, such as carbon dioxide (to form a carboxylic acid) or an aldehyde, would introduce a new substituent at this position. The chloromethyl group's stability under the strongly basic conditions of DoM would need to be considered.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 2-(chloromethyl)-1,3-dimethoxybenzene, a complete assignment of proton (¹H) and carbon-13 (¹³C) signals, supported by two-dimensional (2D) correlation experiments, provides definitive structural confirmation.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected spectrum of this compound would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the chloromethyl protons.

The aromatic region is anticipated to show a characteristic splitting pattern for a 1,2,3-trisubstituted benzene (B151609) ring. The proton at the C5 position, situated between two hydrogen atoms, is expected to appear as a triplet, while the protons at C4 and C6, each adjacent to one proton, would appear as doublets. The symmetry of the 1,3-dimethoxy substitution pattern influences these shifts. The electron-donating methoxy groups increase electron density on the aromatic ring, typically shifting the aromatic protons upfield compared to benzene (7.36 ppm).

The two methoxy groups (-OCH₃) are chemically equivalent due to free rotation and are expected to produce a single, sharp singlet integrating to six protons. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) are deshielded by the adjacent electronegative chlorine atom and the aromatic ring, resulting in a characteristic singlet downfield from typical alkyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 | ~7.30 | Triplet (t) | 1H |

| H-4, H-6 | ~6.60 | Doublet (d) | 2H |

| -CH₂Cl | ~4.75 | Singlet (s) | 2H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, four distinct signals are expected for the aromatic carbons and two signals for the substituent carbons.

The carbons directly bonded to the oxygen atoms of the methoxy groups (C1 and C3) are expected to be the most downfield of the aromatic signals due to the deshielding effect of oxygen. The carbon bearing the chloromethyl group (C2) will also be significantly shifted. The unsubstituted aromatic carbons (C4, C6, and C5) will appear at chemical shifts influenced by the electronic effects of the substituents. The carbon of the chloromethyl group (-CH₂Cl) is deshielded by the chlorine atom, while the methoxy carbons (-OCH₃) appear in the typical upfield region for such groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1, C3 | ~159.5 |

| C5 | ~132.0 |

| C2 | ~123.0 |

| C4, C6 | ~105.0 |

| -OCH₃ | ~56.0 |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak connecting the signal of the H5 proton to the signal of the H4/H6 protons, confirming their adjacent relationship on the aromatic ring. No other correlations would be expected, as the methoxy and chloromethyl protons are isolated singlets.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the unambiguous assignment of each protonated carbon. youtube.comsdsu.edu The HSQC spectrum would show cross-peaks between:

The aromatic H4/H6 signal and the C4/C6 carbon signal.

The aromatic H5 signal and the C5 carbon signal.

The -CH₂Cl proton signal and the -CH₂Cl carbon signal.

The -OCH₃ proton signal and the -OCH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.org This is instrumental in connecting the substituents to the aromatic ring. Key HMBC correlations would include:

A correlation from the -CH₂Cl protons to the C2 carbon and the C1/C3 carbons, confirming the position of the chloromethyl group.

Correlations from the -OCH₃ protons to the C1/C3 carbons, confirming the attachment of the methoxy groups.

Correlations from the H4/H6 protons to the C2 and C5 carbons.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ range.

C-O Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₃) results in strong bands, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic ring provide information about the substitution pattern. For a 1,2,3-trisubstituted ring, characteristic bands appear in the 900-675 cm⁻¹ region.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond in the chloromethyl group is expected to produce a moderate to strong absorption in the 800-600 cm⁻¹ range.

Table 3: Key Predicted FT-IR/Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-CH₂, -CH₃) | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric Ar-O-C Stretch | ~1250 |

| Symmetric Ar-O-C Stretch | ~1050 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. The electron ionization (EI) mass spectrum of this compound (molar mass: 186.64 g/mol ) would be expected to show a molecular ion peak (M⁺˙). Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at approximately one-third the intensity of the M⁺˙ peak would be characteristic.

The fragmentation pattern is dictated by the stability of the resulting ions. Plausible fragmentation pathways include:

Loss of a Chlorine Radical: The most common initial fragmentation for benzyl (B1604629) chlorides is the loss of the chlorine atom to form a stable benzylic carbocation. This would result in a prominent peak at m/z 151.

Loss of Formaldehyde (B43269): A subsequent fragmentation from the m/z 151 ion could involve the loss of formaldehyde (CH₂O, 30 Da) from a methoxy group, a common fragmentation for methoxy-substituted aromatic compounds, leading to a peak at m/z 121.

Loss of a Methyl Radical: Loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragments is also possible.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity |

|---|---|

| 186/188 | [M]⁺˙ (Molecular Ion) |

| 151 | [M - Cl]⁺ |

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer profound insights into the molecular and electronic properties of this compound. bohrium.comresearchgate.netnih.gov These computational studies complement experimental data and help in their interpretation.

Geometry Optimization: DFT calculations can predict the most stable three-dimensional structure of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties. nih.gov

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution around the molecule. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the methoxy groups and the π-system of the benzene ring. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. These maps are valuable for predicting intermolecular interactions and reactive sites. uni-muenchen.dewalisongo.ac.id

Simulated Spectra: Theoretical calculations can simulate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic spectra (UV-Vis). Comparing these simulated spectra with experimental results can aid in the assignment of complex spectra and validate the proposed structure. nih.gov For instance, DFT calculations can help rationalize the observed ¹³C NMR chemical shifts by correlating them with the calculated electron density at each carbon atom. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, Mulliken atomic charges, and molecular electrostatic potential (MEP). These calculations would provide insights into the molecule's stability and reactive sites. For instance, an MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions.

Without specific research, it is not possible to provide a data table of calculated parameters such as bond lengths, bond angles, dihedral angles, and atomic charges for this compound. Such data would be crucial for predicting its chemical behavior and reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. An NBO analysis of this compound would elucidate the interactions between donor (occupied) and acceptor (unoccupied) orbitals. This would quantify the stabilization energies associated with intramolecular charge transfer, such as the delocalization of lone pair electrons from the oxygen atoms of the methoxy groups into the aromatic ring or the interactions involving the chloromethyl group.

Frontier Molecular Orbital Theory (HOMO-LUMO) for Reactivity Assessment

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would help in predicting the most likely sites for electrophilic and nucleophilic attack. Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, are derived from the HOMO and LUMO energies.

A representative data table for this section would include the calculated energies of HOMO, LUMO, the HOMO-LUMO gap, and the derived global reactivity descriptors. As no specific studies were found, these values cannot be provided.

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity (ω) | Data not available |

Molecular Dynamics Simulations of Compound Interactions (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. If applicable, MD simulations of this compound could be used to investigate its interactions with other molecules, such as solvents or biological macromolecules. These simulations provide insights into intermolecular forces, conformational changes, and the dynamics of binding processes.

The applicability of MD simulations would depend on the context of the research, for example, in studying its behavior in a specific medium or its potential as a ligand for a protein. As no such studies were identified in the literature search, this section remains speculative for this compound.

Applications As a Pivotal Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the benzylic chloride in 2-(chloromethyl)-1,3-dimethoxybenzene makes it an excellent electrophile for introducing the 2,6-dimethoxybenzyl moiety into various molecules. This functionality is a key component in the synthesis of numerous compounds with significant biological and pharmacological properties.

A notable application of a related compound, 2-chloro-1,3-dimethoxybenzene, is as a starting material in the synthesis of pharmacologically valuable 1,2-benzisoxazoloxyacetic acids. google.com These compounds have demonstrated diuretic, uricosuric, and antihypertensive properties. google.com The synthesis involves the reaction of [2,6-dimethoxyphenyl]lithium with a chlorinating agent to produce 2-chloro-1,3-dimethoxybenzene, which then serves as a key intermediate for constructing the final therapeutic agents. google.com This highlights the importance of the 1,3-dimethoxybenzene (B93181) core in building these specific pharmacologically active scaffolds.

The 1,3-dimethoxybenzene core is a structural motif found in various bioactive molecules. While direct synthesis examples starting from this compound are specific, the broader class of dimethoxybenzene derivatives is integral to medicinal chemistry. For instance, the synthesis of nitro(het)arene-containing drugs, some of which are used in therapeutic applications, involves precursors that may share structural similarities. The rational design and synthesis of bioactive molecules often leverage substituted benzene (B151609) rings like 1,3-dimethoxybenzene to modulate the electronic and steric properties of the final compound, thereby influencing its biological activity.

Role in Protecting Group Strategies in Multi-Step Synthesis

In the multi-step synthesis of complex organic molecules, the protection of sensitive functional groups is crucial. The 2,6-dimethoxybenzyl (DMB) group, introduced via this compound or its bromide analogue, serves as an effective protecting group for alcohols, amines, and other functionalities. mdpi.comchem-station.com

The 2,6-dimethoxybenzyl group is classified as an oxidatively labile protecting group. rsc.org The electron-donating nature of the two methoxy (B1213986) groups makes the benzyl (B1604629) ether linkage susceptible to cleavage under oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are commonly employed for this purpose. chem-station.com The increased electron density on the aromatic ring facilitates the oxidative cleavage, often allowing for selective deprotection in the presence of other protecting groups that are stable to oxidation, such as the standard benzyl (Bn) group. researchgate.net This orthogonality is a significant advantage in complex synthetic sequences. For instance, the p-methoxybenzyl (PMB) group, which is also oxidatively removed, is generally more stable than the DMB group, allowing for differential cleavage. chem-station.com

| Protecting Group | Abbreviation | Relative Lability to Oxidative Cleavage |

| Benzyl | Bn | Least Labile |

| p-Methoxybenzyl | PMB or MPM | Moderately Labile |

| 2,6-Dimethoxybenzyl | DMB or DMPM | Most Labile |

The selective removal of the 2,6-dimethoxybenzyl group is a key aspect of its utility. Besides oxidative methods, acidic conditions can also be employed for its cleavage. The choice of deprotection reagent and conditions can be tuned to achieve selectivity in the presence of other acid-sensitive or oxidation-sensitive groups. For example, milder acidic conditions can cleave a DMB ether while leaving a PMB ether intact. organic-chemistry.org Research has focused on developing various reagents and protocols for the selective deprotection of dimethoxybenzyl ethers, including the use of Lewis acids and other catalytic systems. acs.orgeurekaselect.com This allows for a high degree of control in complex syntheses, enabling the sequential unmasking of different functional groups as needed. The development of such methodologies enhances the strategic application of this compound in the synthesis of intricate molecules.

Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. 1,3-Diketones, which can be synthesized using various building blocks, serve as crucial precursors for a wide array of heterocyclic systems, including pyrazoles, isoxazoles, and benzodiazepines. tsijournals.com While not a direct precursor to 1,3-diketones, this compound can be used to introduce the 2,6-dimethoxybenzyl group into molecules that are then elaborated into heterocyclic structures. The functionalization of heterocyclic compounds is a key strategy in drug discovery, and the introduction of specific substituents can significantly impact the biological activity of the resulting molecule. For example, the synthesis of various drugs containing 6-membered heterocycles often involves the reaction of a chloromethyl-substituted heterocycle or a related electrophile with a nucleophile to build the final drug scaffold. beilstein-journals.org

Utility in Polymer Chemistry and Advanced Materials

The reactive chloromethyl group makes this compound a valuable monomer and functionalizing agent in the field of polymer chemistry, particularly for creating advanced porous materials and modifying existing polymer substrates.

Hypercrosslinked polymers (HCPs) are a class of amorphous microporous materials characterized by high surface areas, significant pore volumes, and excellent chemical stability. They are typically synthesized via Friedel-Crafts alkylation reactions that extensively crosslink aromatic monomers. mdpi.com The synthesis often involves the self-condensation of monomers containing both an aromatic ring and a chloromethyl group, or the reaction of aromatic monomers with an external crosslinker like α,α′-dichloro-p-xylene. googleapis.com

This compound is an ideal candidate as a monomer for HCP synthesis. The chloromethyl group serves as the electrophilic site for the Friedel-Crafts alkylation, while the benzene ring acts as the nucleophile. The presence of two electron-donating methoxy groups strongly activates the aromatic ring, facilitating the alkylation reaction and promoting a high degree of crosslinking. Polymerization, typically catalyzed by a Lewis acid such as iron(III) chloride (FeCl₃), leads to the formation of a rigid, three-dimensional polymer network with a permanent porous structure. The properties of the resulting HCP, such as surface area and pore size distribution, can be influenced by the reaction conditions.

The principles of the Friedel-Crafts reaction can also be applied to chemically modify existing polymers that possess aromatic character. Polymers such as polystyrene or styrene-divinylbenzene copolymers can be functionalized by attaching the 2,6-dimethoxybenzyl group to their backbones using this compound as the alkylating agent.

In this process, the polymer is dissolved or swollen in a suitable solvent, and a Lewis acid catalyst is added. The this compound then alkylates the phenyl rings of the polymer backbone. This functionalization can significantly alter the properties of the original polymer, such as its solubility, thermal stability, and affinity for other molecules, opening up possibilities for new applications in areas like separation science or as functional supports.

Intermediate in the Production of Specialty Chemicals (e.g., Agrochemical Precursors)

The 2,6-dimethoxybenzyl moiety, derived from this compound, is a structural component found in various specialty chemicals, including precursors for agrochemicals. The versatility of the chloromethyl group allows for its conversion into other functional groups, making it a key starting material for more complex molecules. Patent literature indicates that dimethoxybenzyl and dimethoxyphenyl structures are incorporated into molecules designed for fungicidal, herbicidal, and insecticidal applications. mdpi.comepo.orggoogle.com

For instance, the bromide analogue, 2,6-dimethoxybenzyl bromide, has been utilized in the synthesis of insecticides. mdpi.com Furthermore, chloromethylated aromatic compounds are generally described as versatile intermediates for agrochemicals. google.com A patent for fungicidal quinazoline (B50416) derivatives includes a compound where a dimethoxyphenyl group is linked via a methylene (B1212753) bridge, showcasing the utility of this type of building block in constructing bioactive molecules. epo.org The compound this compound is also explicitly mentioned in patent literature related to pesticides. These examples highlight its role as an important intermediate in the development of new agrochemical candidates.

Future Research Trajectories and Emerging Opportunities

Development of Sustainable and Green Synthetic Protocols

The synthesis of 2-(chloromethyl)-1,3-dimethoxybenzene and its derivatives is traditionally reliant on chloromethylation reactions, which often involve hazardous reagents like formaldehyde (B43269), hydrogen chloride, or chloromethyl methyl ether, a potent carcinogen. The principles of green chemistry are driving research towards safer and more sustainable alternatives. nih.govuniroma1.it Future research in this area will likely focus on several key aspects:

Safer Reagents and Solvents: A primary goal is the replacement of hazardous reactants and solvents. This includes exploring less toxic chlorinating agents and employing greener solvents, such as bio-based alternatives or even solvent-free reaction conditions. nih.govnih.gov The use of deep eutectic solvents or ionic liquids may also provide environmentally benign reaction media.

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. nih.gov This involves designing reactions that minimize the formation of byproducts, thereby reducing waste.

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis or photocatalysis can significantly reduce the energy consumption of synthetic processes. nih.govresearchgate.net These methods often lead to shorter reaction times and improved yields compared to conventional heating.

| Green Chemistry Approach | Traditional Method Drawback | Potential Sustainable Alternative |

| Reagents | Use of hazardous formaldehyde and HCl | Development of solid-supported chlorinating agents; enzymatic chlorination. |

| Solvents | Use of chlorinated solvents (e.g., dichloromethane) | Application of bio-derived solvents, supercritical CO₂, or solvent-free conditions. nih.gov |

| Energy | Prolonged heating with conventional methods | Microwave irradiation, ultrasound-assisted synthesis, or photocatalysis to reduce energy input and reaction time. nih.gov |

| Waste | Generation of significant waste streams | Catalytic routes with high atom economy and recyclability of catalysts. nih.gov |

Design of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity is crucial in the synthesis and subsequent reactions of this compound to avoid the formation of unwanted isomers and byproducts. The design of innovative catalytic systems is central to this endeavor.

Future research will likely concentrate on:

Photocatalysis: Light-driven reactions offer a powerful tool for controlling chemical transformations. As demonstrated in the trifluoromethylation of the related 1,3-dimethoxybenzene (B93181), the parameters of light, such as frequency, can influence regioselectivity. chemrxiv.org Developing photocatalytic systems for reactions involving this compound could enable highly selective C-H functionalization or coupling reactions under mild conditions.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity. While challenging, the development of engineered enzymes for the specific functionalization of dimethoxybenzene derivatives could provide a highly sustainable and selective synthetic route. The successful use of biocatalysis in the synthesis of pharmaceuticals like sitagliptin (B1680988) highlights the industrial potential of this approach. mdpi.com

Homogeneous and Heterogeneous Catalysis: Research into novel metal-based and organometallic catalysts continues to be a promising avenue. For instance, developing catalysts that can selectively direct substitution reactions at the benzylic position versus the aromatic ring, or vice versa, would greatly enhance the synthetic utility of the compound. Heterogeneous catalysts, which can be easily separated and recycled, are particularly attractive from a green chemistry perspective. nih.gov

Advanced Computational Modeling for De Novo Molecular Design

Computational chemistry is revolutionizing how new molecules are discovered. De novo molecular design, which involves creating novel molecular structures from scratch, allows researchers to explore vast chemical spaces and identify candidates with specific desired properties before undertaking laborious and expensive laboratory synthesis. benevolent.comarxiv.org

For this compound, computational modeling can be applied to:

Predictive Modeling: Using methods like Density Functional Theory (DFT), researchers can calculate the structural and electronic properties of derivatives, predicting their reactivity and stability. nih.gov

Generative Models: Advanced machine learning techniques, such as generative adversarial networks (GANs) and reinforcement learning, can be trained on existing chemical data to generate novel molecules. rsc.orgresearchgate.net By incorporating the this compound scaffold, these models can design new potential drugs or materials with optimized properties, such as binding affinity to a biological target or specific electronic characteristics. arxiv.orgarxiv.org

Iterative Design Cycles: An iterative process involving computational design, chemical synthesis, and experimental testing can rapidly accelerate the discovery of new functional molecules. This data-driven approach allows for the continuous refinement of predictive models, leading to more accurate and efficient molecular design. rsc.org

Exploration of Unconventional Synthetic Pathways and Applications

Moving beyond traditional applications, researchers are exploring novel synthetic methodologies and new areas where this compound can be utilized.

Novel Synthetic Methods: Unconventional activation methods such as electrosynthesis, sonochemistry, or mechanochemistry could unlock new reaction pathways. nih.gov These techniques can sometimes lead to different reactivity and selectivity profiles compared to conventional methods. For example, C-H activation of the methoxy (B1213986) groups or the aromatic ring could provide direct routes to more complex molecules, bypassing multiple synthetic steps.

New Applications: While it is a known building block in pharmaceuticals, its potential in materials science, agrochemicals, and as a chemical probe is less explored. The combination of a reactive chloromethyl group and an electron-rich, functionalized aromatic ring makes it an attractive scaffold for creating novel polymers, organic light-emitting diode (OLED) materials, or specialized coatings. The extensive use of chloro-containing molecules in drug discovery suggests a broad, untapped potential for its derivatives. nih.gov

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.govmdpi.com The synthesis and manipulation of this compound are well-suited for this technology.

Enhanced Safety and Control: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent control over reaction parameters like temperature and pressure. europa.eu This is particularly advantageous for potentially hazardous or highly exothermic reactions, making the synthesis safer.

Improved Efficiency and Yield: The precise control and rapid mixing in flow systems often lead to higher yields, improved purity, and shorter reaction times compared to batch processes. nih.gov This can significantly reduce production costs and waste.

Automation and Scalability: Flow chemistry systems can be readily automated, enabling high-throughput screening of reaction conditions and on-demand production. researchgate.netbeilstein-journals.org Scaling up production is often a matter of running the system for a longer duration or using parallel reactors, which is more straightforward than scaling up batch reactors. europa.eu The integration of flow synthesis with in-line purification and analysis can create fully automated processes for producing active pharmaceutical ingredients or other fine chemicals. scispace.com

| Technology | Advantage for this compound Synthesis | Research Focus |

| Flow Chemistry | Improved safety for chloromethylation, better heat/mass transfer, higher yields. europa.eu | Development of integrated multi-step flow syntheses for derivatives. uc.pt |

| Automation | High-throughput optimization of reaction conditions, on-demand synthesis. researchgate.net | Creation of self-optimizing reactor systems for continuous production. |

| Process Analytical Technology (PAT) | Real-time monitoring of reaction progress and purity. | Integration of spectroscopic tools (e.g., IR, Raman) into flow reactors. |

Q & A

Q. What are the recommended synthetic routes for 2-(chloromethyl)-1,3-dimethoxybenzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 1,3-dimethoxybenzene with chloromethylating agents (e.g., chloromethyl chloride) under Lewis acid catalysis (e.g., AlCl₃). Alternatively, nucleophilic substitution on pre-functionalized benzene derivatives (e.g., 1,3-dimethoxybenzene with a hydroxymethyl group) using reagents like SOCl₂ may be employed.

- Optimization Tips :

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-alkylation).

- Catalyst : Use anhydrous AlCl₃ in stoichiometric amounts for efficient activation.

- Solvent : Dichloromethane or nitrobenzene enhances electrophilic reactivity.

- Monitoring : Track reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 4:1).

- Reference : Similar chloromethylation protocols for benzene derivatives are validated in thermodynamic datasets .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons as a singlet (~6.5–7.0 ppm, integrating for 2H, meta-substitution pattern). The chloromethyl (–CH₂Cl) group appears as a singlet at ~4.5–5.0 ppm (2H). Two methoxy (–OCH₃) groups resonate as singlets at ~3.8–4.0 ppm (6H total).

- ¹³C NMR : Aromatic carbons (~110–150 ppm), –OCH₃ (~55 ppm), and –CH₂Cl (~45 ppm).

- Mass Spectrometry : Expect a molecular ion peak at m/z 200.6 (C₉H₁₁ClO₂⁺) with fragmentation patterns consistent with chloromethyl loss .

- IR Spectroscopy : C–O stretch (~1250 cm⁻¹) for methoxy groups and C–Cl stretch (~650 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer : Discrepancies in melting points may arise from:

- Purity : Recrystallize using hexane/ethyl acetate (3:1) and verify purity via HPLC (>98% by area).

- Polymorphism : Conduct differential scanning calorimetry (DSC) to identify crystalline forms.

- Isomerism : Confirm regiochemistry using NOESY NMR to rule out ortho/para isomers.

- Reference : Similar inconsistencies in chlorinated benzene derivatives are documented in reagent catalogs .

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions, and what experimental controls are necessary to prevent side reactions?

- Methodological Answer : The –CH₂Cl group is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Key controls include:

- Moisture Avoidance : Use anhydrous solvents (e.g., THF, DMF) and inert atmosphere (N₂/Ar).

- Temperature : Reactions at 25–40°C prevent thermal decomposition.

- Workup : Quench excess reagent with ice-cold water to halt side reactions (e.g., hydrolysis to –CH₂OH).

- Reference : Reactivity patterns align with chloromethylated xylene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.